![molecular formula C18H21FN4O3S B2646605 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenethylurea CAS No. 2034335-97-0](/img/structure/B2646605.png)
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenethylurea is a useful research compound. Its molecular formula is C18H21FN4O3S and its molecular weight is 392.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anticancer Properties : Research on similar compounds, like triazolo-thiadiazoles, has shown significant antioxidant and anticancer properties. For example, a study found that such compounds exhibited dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines, indicating potential for cancer treatment (Sunil et al., 2010).
Fungicidal Activity : Novel benzoxazines containing thiadiazole structures have demonstrated moderate to good fungicidal activity, showing their potential in agricultural applications (Tang et al., 2015).
Structure and Crystal Analysis : The structural analysis of compounds with fluorobenzyl and thiadiazole components has been conducted, providing insights into their molecular configuration and potential applications in material science (Banu et al., 2014).
Antimicrobial and Antioxidant Activities : Benzimidazole derivatives containing thiadiazole have shown significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, indicating their utility in medical and pharmacological research (Menteşe et al., 2015).
Antifungal Activity : Certain thiadiazole derivatives have been synthesized and shown to possess good antifungal activity, which could be useful in developing new antifungal agents (Zhai et al., 2016).
Antimicrobial Properties : Research on linezolid-like molecules containing thiadiazole has highlighted their potent antimicrobial activities, particularly against antitubercular strains (Başoğlu et al., 2012).
Anti-TB Activity : A trizolo[3,4-b][1,3,4]thiadiazole compound synthesized for its anti-TB activity represents the potential of such compounds in treating tuberculosis (Xuemei et al., 2014).
Electrochemistry and Chemiluminescence : Studies on dithienylbenzothiadiazole derivatives have explored their electrochemistry and electrogenerated chemiluminescence, which could be relevant in developing new materials for electronic applications (Shen et al., 2010).
Molecular Organization in Lipid Bilayers : Research on 1,3,4-thiadiazole derivatives has investigated their molecular organization in lipid bilayers, contributing to our understanding of cell membrane interactions (Kluczyk et al., 2016).
properties
IUPAC Name |
1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-22-16-8-7-15(19)13-17(16)23(27(22,25)26)12-11-21-18(24)20-10-9-14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCIRKRMTCVSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

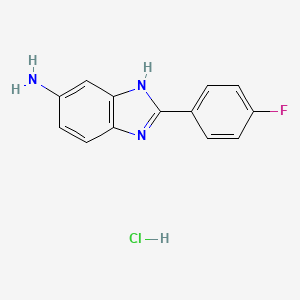
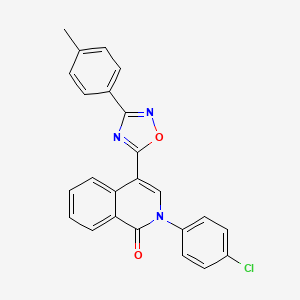
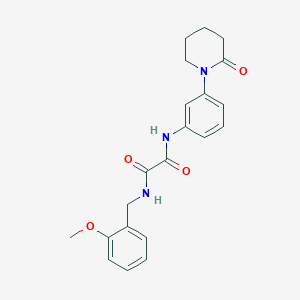
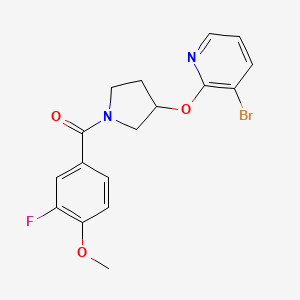
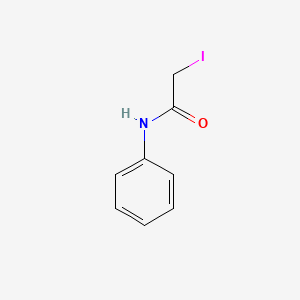
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2646533.png)
![(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2646534.png)
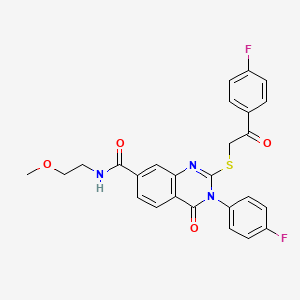
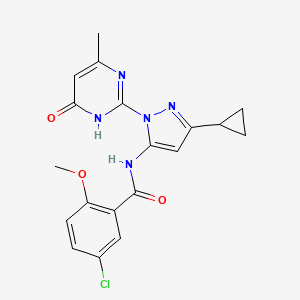
![4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2646540.png)
![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2646541.png)
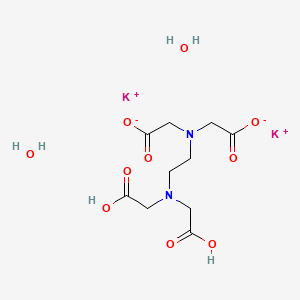
![(1R,5S)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2646544.png)
